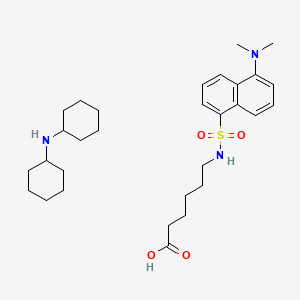

Dicyclohexylammonium 6-((5-(dimethylamino)naphthalene)-1-sulfonamido)hexanoate

Description

The exact mass of the compound Dansyl-epsilon-aminocaproic acid is 545.32872816 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

76563-40-1 |

|---|---|

Molecular Formula |

C30H47N3O4S |

Molecular Weight |

545.8 g/mol |

IUPAC Name |

dicyclohexylazanium;6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |

InChI |

InChI=1S/C18H24N2O4S.C12H23N/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)25(23,24)19-13-5-3-4-12-18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-11,19H,3-5,12-13H2,1-2H3,(H,21,22);11-13H,1-10H2 |

InChI Key |

RCCLNMQIGRLBGM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dansyl-6-aminohexanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-6-aminohexanoic acid is a fluorescent molecule widely utilized in biochemical and biomedical research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group combined with the flexible hexanoic acid linker, making it an invaluable tool for probing molecular interactions. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key experimental applications, with a focus on detailed methodologies and data presentation for the scientific community.

Chemical Structure and Physicochemical Properties

Dansyl-6-aminohexanoic acid, systematically named 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid[1], possesses a molecular formula of C18H24N2O4S and a molecular weight of 364.5 g/mol [1]. The structure features a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) moiety covalently linked to the amino group of 6-aminohexanoic acid.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some properties are readily available for the parent compound, others, such as melting point, solubility, and pKa, are not consistently reported for Dansyl-6-aminohexanoic acid itself. In such cases, data for structurally related compounds are provided as an estimation.

| Property | Value | Source |

| IUPAC Name | 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | [1] |

| Molecular Formula | C18H24N2O4S | [1] |

| Molecular Weight | 364.5 g/mol | [1] |

| Melting Point | Data not available for Dansyl-6-aminohexanoic acid. For 5-(Dimethylamino)-1-naphthalenesulfonamide (Dansyl amide), the melting point is 218-221 °C. | |

| Solubility | Data not available for Dansyl-6-aminohexanoic acid. 6-aminohexanoic acid is soluble in water. Dansylated amino acids are often dissolved in organic solvents like dimethylsulfoxide (DMSO) for experimental use. | [2] |

| pKa | Data not available for Dansyl-6-aminohexanoic acid. For the tertiary amino group in the dansyl label, a pKa of 5.11 ± 0.06 has been calculated. | [3] |

| Fluorescence Excitation Max (λex) | ~330-340 nm | |

| Fluorescence Emission Max (λem) | ~510-520 nm | |

| Fluorescence Lifetime (τ) | The fluorescence lifetime of dansyl dyes is typically around 20 ns. | [4] |

| Fluorescence Quantum Yield (Φ) | Highly solvent dependent. Can range from low in aqueous solutions to high in non-polar environments. |

Experimental Protocols and Applications

Dansyl-6-aminohexanoic acid is a versatile tool in various experimental settings, primarily leveraging its fluorescent properties to study molecular binding events.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a powerful technique to monitor the binding of a small fluorescent molecule (tracer) to a larger molecule in solution. The principle lies in the difference in the rotational speed of the free versus the bound tracer. A small, free-tumbling molecule will depolarize emitted light to a greater extent than when it is part of a larger, slower-tumbling complex.

Experimental Workflow for a Competitive FP Binding Assay:

References

- 1. Buy 6-(5-(Dimethylamino)naphthalene-1-sulfonamido)hexanoic acid [smolecule.com]

- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dansyl derived amino: Topics by Science.gov [science.gov]

- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

Spectroscopic properties of dansyl-labeled amino acids

An In-depth Technical Guide to the Spectroscopic Properties of Dansyl-Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of dansyl-labeled amino acids, their synthesis, and their application as fluorescent probes in biological research. The dansyl chromophore, with its sensitivity to the local environment, offers a powerful tool for studying protein structure, dynamics, and molecular interactions.

Introduction to Dansyl-Labeled Amino Acids

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amines, such as the N-terminal α-amino group of amino acids and the ε-amino group of lysine.[] The resulting dansyl-amino acid adducts are intensely fluorescent, and their emission properties are highly dependent on the polarity of their environment.[][2] This solvatochromic nature makes them valuable probes for investigating hydrophobic sites in proteins and membranes.[]

The fluorescence of dansyl derivatives is characterized by a large Stokes shift, meaning a significant separation between the absorption and emission maxima.[3] This property is advantageous as it minimizes self-quenching and simplifies the detection of the emitted fluorescence. The excitation maximum of the dansyl group is typically around 330-340 nm, while the emission maximum can shift from approximately 580 nm in water to 510 nm in less polar environments like ethyl acetate.[][4]

Spectroscopic Properties

The spectroscopic properties of dansyl-labeled amino acids are summarized below. These values are influenced by the specific amino acid and the solvent environment.

Absorption and Emission Spectra

Dansyl-labeled amino acids exhibit characteristic absorption and emission spectra. The absorption spectrum typically shows a maximum around 325-340 nm.[5] The emission spectrum is broad and highly sensitive to the polarity of the solvent.

Table 1: Spectroscopic Properties of Dansyl-Glycine in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Water | ~325 | ~580 | 0.065 - 0.07 | Not specified |

| Dioxane | ~338.5 | Not specified | 0.66 | Not specified |

| Ethanol | Not specified | ~510 | 0.50 | Not specified |

| Ethyl Acetate | Not specified | ~510 | 0.50 | Not specified |

Data compiled from multiple sources.[4][6][7][8] Note that specific values can vary slightly depending on the experimental conditions.

Solvatochromism

The most significant feature of dansyl-labeled amino acids is their solvatochromism, where the emission maximum and quantum yield are highly dependent on the polarity of the solvent.[6][9] In polar, protic solvents like water, the quantum yield is low, and the emission is red-shifted.[4][6] In nonpolar, aprotic solvents, the quantum yield increases significantly, and the emission is blue-shifted.[4][6] This property allows for the probing of nonpolar binding sites in proteins and other biological macromolecules.

Experimental Protocols

Dansylation of Amino Acids

This protocol describes the general procedure for labeling amino acids with dansyl chloride.

Materials:

-

Amino acid solution

-

Dansyl chloride solution (e.g., in acetone or acetonitrile)

-

Carbonate-bicarbonate buffer (pH 9.5-10)

-

Quenching solution (e.g., a primary amine solution like ethylamine or methylamine hydrochloride)

-

Organic solvent (e.g., acetone or acetonitrile)

-

Heating block or water bath

Procedure:

-

Dissolve the amino acid in the carbonate-bicarbonate buffer.

-

Add the dansyl chloride solution to the amino acid solution. A molar excess of dansyl chloride is typically used.

-

Incubate the reaction mixture at an elevated temperature (e.g., 38°C to 60°C) for a specified time (e.g., 60 to 120 minutes).[5]

-

Terminate the reaction by adding a quenching solution to consume the excess dansyl chloride.[10] This prevents further reaction and the formation of side products.[10]

-

The resulting solution contains the dansyl-labeled amino acid, which can be purified by methods such as HPLC if necessary.

Fluorescence Spectroscopy Measurements

This protocol outlines the general steps for measuring the fluorescence of dansyl-labeled amino acids.

Instrumentation:

-

Fluorometer or spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dansyl-labeled amino acid in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).[6]

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum of the dansyl-amino acid (typically around 330-340 nm).

-

Set the emission wavelength range to scan across the expected emission spectrum (e.g., 400-700 nm).

-

Adjust the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the sample.

-

Record a blank spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence.

-

-

Quantum Yield and Lifetime Measurements (Optional):

-

Quantum Yield: The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[9]

-

Fluorescence Lifetime: The fluorescence lifetime is measured using time-resolved fluorescence spectroscopy techniques, such as time-correlated single-photon counting (TCSPC).

-

Applications in Research and Drug Development

The environmentally sensitive fluorescence of dansyl-labeled amino acids makes them powerful tools for a variety of applications.

Probing Protein Structure and Conformation

Dansyl-labeled amino acids can be incorporated into peptides and proteins to probe local environments. A blue shift in the emission spectrum and an increase in quantum yield indicate that the probe is in a nonpolar, hydrophobic environment, such as a protein's core or a binding pocket. This has been extensively used to study protein folding and conformational changes.

Monitoring Molecular Interactions

The changes in fluorescence upon binding of a dansyl-labeled ligand to a protein or other macromolecule can be used to determine binding affinities and kinetics. For example, the binding of dansyl-amino acids to serum albumin has been well-characterized.[5]

Enzyme Assays

Dansyl-labeled peptides can be designed as substrates for enzymes such as proteases and kinases. Cleavage or phosphorylation of the peptide can lead to a change in the fluorescence of the dansyl group, providing a means to monitor enzyme activity.

Conclusion

Dansyl-labeled amino acids are versatile fluorescent probes with a rich history in biochemical and biophysical research. Their sensitivity to the local environment, coupled with their favorable spectroscopic properties, continues to make them valuable tools for scientists in academia and the pharmaceutical industry. This guide provides the foundational knowledge for researchers to effectively utilize these powerful molecules in their studies of biological systems.

References

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. ulab360.com [ulab360.com]

- 5. researchgate.net [researchgate.net]

- 6. The use of dansyl-calmodulin to study interactions with channels and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dp.univr.it [dp.univr.it]

- 8. nathan.instras.com [nathan.instras.com]

- 9. Fluorescence of dansyl amino acids in organic solvents and protein solutions | Semantic Scholar [semanticscholar.org]

- 10. wiley.com [wiley.com]

A Technical Guide to the Excitation and Emission Spectra of Dansyl Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectral properties of dansyl fluorophores, a class of environmentally sensitive probes essential in biochemical and pharmaceutical research. We will delve into their excitation and emission characteristics, the principles governing their fluorescence, and the practical applications that leverage their unique sensitivity to the molecular environment.

Core Principles of Dansyl Fluorescence

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and its derivatives are fluorophores that become fluorescent upon reacting with primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue in a protein.[1][2] Unconjugated dansyl chloride is essentially non-fluorescent, but the resulting dansyl amides exhibit strong fluorescence with properties that are highly dependent on the polarity of their local environment.[1][2]

The fluorescence phenomenon in dansyl amides, as in other fluorophores, is governed by the absorption of a photon, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂).[3] The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.[3] The energy of the emitted photon is lower than that of the absorbed photon (a longer wavelength), with the difference in energy referred to as the Stokes shift.[1]

The key characteristic of dansyl fluorophores is their pronounced solvatochromism. The excited state of the dansyl group possesses a significantly larger dipole moment than its ground state.[4] In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this excited-state dipole, which lowers the energy of the excited state before emission.[4] This stabilization leads to a lower energy (longer wavelength) emission, resulting in a large Stokes shift. Conversely, in a non-polar, hydrophobic environment—such as the interior of a protein or a lipid membrane—this solvent relaxation is minimal. Consequently, the emission occurs from a higher energy level, resulting in a "blue shift" to a shorter wavelength and often an increase in fluorescence intensity (quantum yield).[5][6] This sensitivity makes dansyl probes powerful tools for reporting on molecular binding events and conformational changes.[1][5]

Caption: Simplified Jablonski diagram illustrating the processes of molecular absorption and fluorescence.

Quantitative Spectral Data

The excitation and emission maxima, quantum yield, and fluorescence lifetime of dansyl fluorophores are highly variable and depend on the specific derivative and its environment. The following table summarizes typical values for common dansyl conjugates.

| Dansyl Derivative | Solvent / Environment | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference(s) |

| Dansyl (General) | - | ~335 nm | ~518 nm | Environment-sensitive | - | [7] |

| Dansyl Chloride | Dimethylformamide (DMF) | ~333 nm | ~515 nm | - | - | [2] |

| Dansyl Glycine | Dioxane (non-polar) | 300 nm | - | 0.66 | - | |

| Dansyl Glycine | Water (polar) | - | - | 0.065 - 0.07 | - | |

| Dansyl-DHPE | POPC Vesicles | 340 nm | 518 nm | Low | - | [6] |

| Dansyl-DHPE | Bound to GM2AP Protein | 340 nm | 486 nm | High | - | [6] |

| Dansyl Conjugates | Bound to Proteins | - | - | Environment-sensitive | 10 - 20 ns | [1][8] |

| Dansylamide | Bound to BSA | 366 nm | 560 nm | - | 12.7 ns & 26.0 ns (biexponential) | [9] |

Applications in Drug Development and Research

The environmental sensitivity of dansyl fluorophores makes them invaluable for a range of applications:

-

Protein Labeling and Conformation Studies: Dansyl chloride reacts readily with primary amines, such as the lysine residues on a protein's surface.[10][11] Changes in protein conformation that alter the local environment of the attached dansyl probe can be monitored by shifts in fluorescence emission wavelength and intensity.[1] This is widely used to study protein folding, unfolding, and ligand-induced conformational changes.[1][5]

-

Ligand and Drug Binding Assays: When a dansyl-labeled protein binds to a ligand or drug, the probe may be displaced into a more or less hydrophobic environment, leading to a measurable change in fluorescence.[5] This principle is used to determine binding affinities (Kd) and to screen for potential drug candidates.

-

Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as an acceptor for energy transferred from a tryptophan residue (the donor) within a protein.[1][2] The efficiency of this energy transfer is dependent on the distance between the two, allowing FRET to be used as a "spectroscopic ruler" to measure intramolecular distances.

-

Membrane Studies: Dansyl-labeled lipids, such as Dansyl-DHPE, can be incorporated into lipid bilayers to report on membrane fluidity, polarity, and the binding of proteins to the membrane surface.[6]

Caption: Reaction of dansyl chloride with a primary amine group on a protein to form a fluorescent conjugate.

Experimental Protocols

This protocol outlines the steps for acquiring fluorescence excitation and emission spectra using a spectrofluorometer.

-

Sample Preparation:

-

Prepare a dilute solution of the dansyl-labeled sample (e.g., protein, peptide) in the desired buffer.

-

The final concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 AU to avoid inner-filter effects.

-

Prepare a "blank" sample containing only the buffer.

-

Use a 1 cm pathlength quartz cuvette for all measurements.

-

-

Instrument Setup (Spectrofluorometer):

-

Power on the instrument and allow the lamp to stabilize (typically 20-30 minutes).

-

Set the desired temperature using a water bath circulator if the experiment is temperature-sensitive.

-

Set the excitation and emission slit widths. Typical values are between 2-5 nm. Narrower slits provide better spectral resolution but lower signal-to-noise.[4]

-

-

Acquiring the Emission Spectrum:

-

Place the blank cuvette in the fluorometer and perform a blank scan over the desired emission range to measure the background signal.

-

Replace the blank with the sample cuvette.

-

Set a fixed excitation wavelength (e.g., 340 nm).[4]

-

Scan the emission monochromator across a range that covers the expected emission (e.g., 400 nm to 600 nm).

-

The resulting plot of intensity vs. wavelength is the emission spectrum.

-

-

Acquiring the Excitation Spectrum:

-

Set a fixed emission wavelength at the peak of the previously acquired emission spectrum.

-

Scan the excitation monochromator across a range that covers the expected absorption (e.g., 250 nm to 400 nm).

-

The resulting plot is the excitation spectrum, which should be similar in shape to the absorption spectrum.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum to correct for buffer scattering and background fluorescence.

-

If available, use instrument-specific correction files to account for wavelength-dependent variations in lamp intensity and detector sensitivity.

-

This protocol describes a general method for labeling primary amines on a protein.

-

Reagent Preparation:

-

Dissolve the protein of interest in a suitable non-amine-containing buffer, such as 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.5.[10] The slightly alkaline pH ensures that lysine side chains are deprotonated and nucleophilic.

-

Prepare a fresh, concentrated stock solution of dansyl chloride in an anhydrous organic solvent like acetonitrile or acetone.[10] Note: Do not use dimethyl sulfoxide (DMSO), as it can degrade dansyl chloride.[1][2]

-

-

Labeling Reaction:

-

While gently stirring the protein solution, add the dansyl chloride stock solution dropwise. A typical molar ratio is a 5- to 20-fold molar excess of dansyl chloride to protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture in the dark (to prevent photobleaching) at 4°C or room temperature for 1-2 hours.

-

Be aware that dansyl chloride hydrolyzes in aqueous solutions to form non-reactive dansyl acid, which is a competing reaction.[10]

-

-

Stopping the Reaction and Purification:

-

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

-

Remove the unreacted dansyl chloride and the dansyl acid byproduct from the labeled protein. This is typically achieved by dialysis against the desired storage buffer or by using a desalting column (gel filtration chromatography).

-

-

Characterization:

-

Determine the degree of labeling (moles of dansyl per mole of protein) by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330-340 nm.

-

Caption: General experimental workflow for spectrofluorometric analysis of a dansyl-labeled sample.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. Dansyl chloride [cogershop.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. addi.ehu.es [addi.ehu.es]

- 6. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 8. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 9. nathan.instras.com [nathan.instras.com]

- 10. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 11. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determining the Solubility of Dicyclohexylammonium Dansyl Hexanoate in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Considerations for Solubility

Dicyclohexylammonium dansyl hexanoate is an ion pair consisting of a dansyl hexanoate anion and a dicyclohexylammonium cation. Its solubility in aqueous buffers will be governed by the interplay of the hydrophobic and hydrophilic characteristics of these components, as well as the properties of the buffer itself.

-

Dansyl Group: The dimethylaminonaphthalene sulfonamide (dansyl) portion of the molecule is known for its fluorescence, which is highly sensitive to the polarity of its local environment. The naphthalene rings are hydrophobic, which will tend to decrease water solubility.

-

Hexanoate Chain: The six-carbon aliphatic chain of hexanoate is also hydrophobic, further contributing to a low intrinsic solubility in aqueous solutions.

-

Dicyclohexylammonium Cation: This counter-ion is formed from dicyclohexylamine, a bulky and hydrophobic amine. This large, nonpolar cation will significantly influence the overall solubility of the salt.

Given these structural features, dicyclohexylammonium dansyl hexanoate is expected to be poorly soluble in purely aqueous solutions. The use of co-solvents, such as dimethyl sulfoxide (DMSO) or ethanol, is likely necessary to prepare stock solutions, which are then diluted into the desired aqueous buffer. The final concentration achievable in the buffer without precipitation will be a key parameter to determine.

General Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of dicyclohexylammonium dansyl hexanoate in a buffer of interest. This method is based on the equilibrium solubility principle.

Materials:

-

Dicyclohexylammonium dansyl hexanoate

-

Chosen buffer solution (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Organic co-solvent (e.g., DMSO, ethanol)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Thermostatic shaker/incubator

-

Spectrophotometer or fluorometer

-

Calibrated pH meter

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of dicyclohexylammonium dansyl hexanoate.

-

Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution.

-

-

Preparation of Test Samples:

-

Add an excess amount of the compound to a known volume of the desired buffer in a microcentrifuge tube. Alternatively, add a small aliquot of the concentrated stock solution to the buffer. The goal is to have a saturated solution with visible precipitate.

-

Prepare a series of dilutions from the stock solution into the buffer to create a standard curve for concentration determination.

-

-

Equilibration:

-

Tightly cap the tubes containing the saturated solutions.

-

Place the tubes in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the characteristic wavelength for the dansyl group (typically around 330-350 nm for excitation and 500-550 nm for emission, though this should be optimized).

-

Determine the concentration of the dissolved compound in the supernatant by comparing the reading to the standard curve.

-

-

Data Recording:

-

Record the determined solubility in the chosen buffer at the specified temperature and pH. It is advisable to perform the experiment in triplicate to ensure reproducibility.

-

Data Presentation

Quantitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results for dicyclohexylammonium dansyl hexanoate.

| Buffer System | pH | Temperature (°C) | Co-solvent (%) | Mean Solubility (µg/mL) | Standard Deviation |

| PBS | 7.4 | 25 | 1% DMSO | ||

| PBS | 7.4 | 37 | 1% DMSO | ||

| Tris-HCl | 8.0 | 25 | 1% DMSO | ||

| Tris-HCl | 8.0 | 37 | 1% DMSO | ||

| Citrate Buffer | 5.0 | 25 | 1% DMSO | ||

| Citrate Buffer | 5.0 | 37 | 1% DMSO |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a poorly soluble compound like dicyclohexylammonium dansyl hexanoate.

This guide provides a comprehensive framework for approaching the solubility determination of dicyclohexylammonium dansyl hexanoate. By following these protocols and considerations, researchers can generate reliable and reproducible data to inform their experimental design and drug development processes.

Unveiling the Chameleon: An In-depth Technical Guide to the Environmental Sensitivity of the Dansyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a renowned fluorescent probe, celebrated for its remarkable sensitivity to the polarity of its immediate environment. This "molecular chameleon" exhibits significant changes in its fluorescence properties, including emission wavelength, quantum yield, and fluorescence lifetime, in response to variations in the surrounding medium. This pronounced solvatochromism makes the dansyl group an invaluable tool in a myriad of scientific disciplines, particularly in the realms of protein science, membrane biophysics, and drug discovery. Its ability to report on local hydrophobicity, conformational changes, and binding events has empowered researchers to elucidate complex biological processes at the molecular level.

This technical guide provides a comprehensive exploration of the core mechanism behind the dansyl group's environmental sensitivity. It delves into the photophysical principles governing its fluorescence, presents quantitative data on its behavior in various solvents, and offers detailed experimental protocols for its application. Furthermore, this guide visualizes key concepts and workflows to facilitate a deeper understanding of this versatile fluorescent reporter.

Core Mechanism: Intramolecular Charge Transfer (ICT)

The environmental sensitivity of the dansyl group is fundamentally rooted in the phenomenon of Intramolecular Charge Transfer (ICT) . The dansyl moiety comprises an electron-donating dimethylamino group and an electron-accepting sulfonyl group attached to a naphthalene ring system.

Upon excitation with UV light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the excited state, there is a significant redistribution of electron density, leading to the formation of a highly polar ICT state. In this state, the dimethylamino group becomes more positively charged, and the sulfonyl group and naphthalene ring become more negatively charged, resulting in a large excited-state dipole moment.

The polarity of the surrounding solvent molecules plays a crucial role in stabilizing this polar ICT excited state. In polar solvents, the solvent molecules can reorient themselves around the excited dansyl group, lowering the energy of the ICT state. This stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission, meaning the emitted light has a longer wavelength and lower energy. Conversely, in nonpolar, hydrophobic environments, the ICT state is less stabilized, resulting in a blue-shift (hypsochromic shift) in the emission to shorter wavelengths and higher energies. This solvent-dependent emission shift is the hallmark of the dansyl group's environmental sensitivity.

Recent studies suggest that the dansyl group emits from a planar intramolecular charge-transfer (PICT) excited state , rather than a twisted intramolecular charge-transfer (TICT) state, as the dimethylamino group does not need to twist to enable charge transfer[1][2][3].

The following diagram illustrates the photophysical process leading to the environmentally sensitive fluorescence of the dansyl group.

Caption: Photophysical mechanism of dansyl group fluorescence.

Quantitative Data: Photophysical Properties of Dansyl Derivatives

The fluorescence properties of dansyl derivatives are highly dependent on the solvent environment. The following tables summarize the key photophysical parameters for Dansyl Glycine in a range of solvents with varying polarities.

Table 1: Emission Maxima and Stokes Shift of Dansyl Glycine in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 2.2 | 495 | 8900 |

| Chloroform | 4.8 | 505 | 9600 |

| Ethyl Acetate | 6.0 | 508 | 9800 |

| Tetrahydrofuran | 7.6 | 512 | 10000 |

| Dichloromethane | 9.1 | 515 | 10200 |

| Acetone | 20.7 | 525 | 10700 |

| Ethanol | 24.6 | 535 | 11200 |

| Acetonitrile | 37.5 | 540 | 11500 |

| Dimethylformamide | 38.3 | 545 | 11700 |

| Water | 80.1 | 560 | 12500 |

Data compiled from various sources and are approximate.

Table 2: Fluorescence Quantum Yield and Lifetime of Dansyl Glycine in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 0.66 | 12.1 |

| Chloroform | 0.55 | 10.5 |

| Ethyl Acetate | 0.50 | 9.8 |

| Tetrahydrofuran | 0.45 | 8.7 |

| Dichloromethane | 0.40 | 7.9 |

| Acetone | 0.25 | 5.4 |

| Ethanol | 0.15 | 3.8 |

| Acetonitrile | 0.10 | 2.9 |

| Dimethylformamide | 0.08 | 2.5 |

| Water | 0.07 | 2.1 |

Data compiled from various sources and are approximate.

The data clearly illustrates the trend: as solvent polarity increases, the emission maximum red-shifts, and both the fluorescence quantum yield and lifetime decrease. The decrease in quantum yield and lifetime in polar solvents is attributed to an increase in non-radiative decay pathways from the stabilized ICT state.

Experimental Protocols

A. Labeling of Proteins with Dansyl Chloride

This protocol describes the general procedure for covalently labeling primary amine groups (e.g., lysine residues and the N-terminus) in proteins with dansyl chloride.

Materials:

-

Protein of interest

-

Dansyl chloride

-

Labeling buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 9.0-9.5)

-

Organic solvent (e.g., acetone or acetonitrile, HPLC grade)

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Dansyl Chloride Solution: Prepare a fresh stock solution of dansyl chloride in acetone or acetonitrile (e.g., 5-10 mg/mL). Dansyl chloride is light-sensitive and hydrolyzes in aqueous solutions, so the solution should be prepared immediately before use and protected from light.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dansyl chloride solution dropwise. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically for each protein.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

-

Purification: Remove the unreacted dansyl chloride and the hydrolyzed dansyl sulfonic acid by-product by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm. The molar extinction coefficient of the dansyl group is approximately 4300 M⁻¹cm⁻¹ at 330 nm.

B. Steady-State and Time-Resolved Fluorescence Spectroscopy

This protocol outlines the general procedure for characterizing the fluorescence properties of a dansyl-labeled sample.

Instrumentation:

-

Fluorometer equipped with an excitation and emission monochromator

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure:

1. Steady-State Fluorescence Measurements: a. Prepare a series of dilutions of the dansyl-labeled sample in the desired solvent or buffer. The absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. b. Record the fluorescence emission spectrum by exciting the sample at the absorption maximum of the dansyl group (typically around 330-340 nm). c. Determine the emission maximum (λ_em). d. To determine the fluorescence quantum yield (Φ_f), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54) is used. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Time-Resolved Fluorescence Measurements (TCSPC): a. Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength corresponding to the absorption of the dansyl group. b. Collect the fluorescence decay profile by measuring the arrival times of individual photons relative to the excitation pulse. c. The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential decay function.

Mandatory Visualization: Application in a Kinase Activity Assay

The environmental sensitivity of the dansyl group can be harnessed in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor enzyme activity. Here, we visualize a workflow for a generic kinase assay using a dansyl-labeled peptide substrate and a FRET acceptor.

Caption: FRET-based kinase assay workflow.

In this assay, the dansyl group on the peptide substrate acts as the FRET donor. In the absence of kinase activity, the peptide is not phosphorylated, and the acceptor-labeled antibody does not bind. Upon excitation, the dansyl group emits its characteristic fluorescence. However, in the presence of an active kinase, the peptide is phosphorylated, leading to the binding of the acceptor-labeled antibody. This brings the donor and acceptor into close proximity, allowing FRET to occur. The energy from the excited dansyl group is transferred to the acceptor, resulting in quenching of the dansyl fluorescence. The decrease in dansyl fluorescence is therefore a direct measure of kinase activity.

Conclusion

The environmental sensitivity of the dansyl group, driven by its intramolecular charge transfer characteristics, makes it a powerful and versatile tool for probing molecular environments. Its pronounced solvatochromic and fluorescent properties provide a sensitive readout for changes in local polarity, making it indispensable for studying protein conformation, protein-ligand interactions, and membrane dynamics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique capabilities of this exceptional fluorescent probe. The ability to visualize complex workflows, such as the FRET-based kinase assay, further highlights the practical applications of the dansyl group in advancing our understanding of complex biological systems.

References

A Technical Guide to the Chemical Synthesis of Dansyl Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of N-dansyl-6-aminohexanoic acid, a fluorescent derivative of the amino acid 6-aminohexanoic acid. This compound is valuable as a fluorescent probe and a building block in the development of more complex molecular tools for biological and pharmaceutical research. The core of the synthesis involves the reaction of 6-aminohexanoic acid with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).

Core Synthesis Reaction

The fundamental reaction is a nucleophilic substitution where the primary amine of 6-aminohexanoic acid attacks the sulfonyl chloride of dansyl chloride. This forms a stable sulfonamide bond, covalently linking the fluorescent dansyl group to the aminohexanoic acid backbone. The reaction is typically performed in a basic aqueous-organic solvent mixture to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1][2]

Experimental Protocol and Data

The following protocol is a synthesized methodology based on established procedures for the dansylation of primary amines and amino acids.[2][3][4]

Detailed Methodology

1. Preparation of Reagents:

-

6-Aminohexanoic Acid Solution: Prepare a stock solution of 6-aminohexanoic acid in a suitable aqueous buffer.

-

Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in a water-miscible organic solvent such as acetonitrile or acetone. This solution should be prepared fresh, as dansyl chloride is sensitive to hydrolysis.[3]

-

Reaction Buffer: A buffer with a pH between 9.5 and 10 is required to facilitate the reaction. A 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) is commonly used.[2][3]

-

Quenching Solution: A solution of a primary or secondary amine (e.g., 10% ammonium hydroxide) is used to consume excess dansyl chloride and stop the reaction.[3][5]

2. Reaction Procedure:

-

In a reaction vessel, combine the 6-aminohexanoic acid solution with the reaction buffer.

-

Add the dansyl chloride solution to the buffered amino acid solution. A molar excess of dansyl chloride is typically used to ensure complete conversion of the amino acid.[4]

-

The reaction mixture is then incubated. The specific conditions can be varied to optimize the yield (see table below). Common conditions include incubation at room temperature (25°C) for 60 minutes or at elevated temperatures (e.g., 38°C - 60°C) for 30 to 120 minutes.[2][3] The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.[3]

3. Quenching the Reaction:

-

After the incubation period, add the quenching solution to the reaction mixture. This step is crucial to react with any remaining dansyl chloride, preventing the formation of side products and the decomposition of the desired dansylated product.[3][5]

4. Purification and Isolation:

-

The final product, N-dansyl-6-aminohexanoic acid, is typically purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] This technique separates the fluorescent product from unreacted starting materials, hydrolyzed dansyl chloride (dansyl sulfonic acid), and the quenched dansyl derivative.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value/Range | Notes | Reference |

| Reactants | |||

| 6-Aminohexanoic Acid | 1 equivalent | Starting material. | |

| Dansyl Chloride | >100-fold molar excess | Ensures complete reaction of the amino acid. | [4] |

| Reaction Conditions | |||

| pH | 9.5 - 10.0 | Critical for deprotonation of the primary amine. | [2][4] |

| Solvent | Acetonitrile/Water or Acetone/Water | A mixed aqueous-organic system is common. | [2][3] |

| Temperature | 25°C - 75°C | Higher temperatures can increase reaction rate. | [2][3][4] |

| Duration | 30 - 120 minutes | Dependent on temperature and reactant concentrations. | [2][3] |

| Post-Reaction | |||

| Quenching Agent | 10% Ammonium Hydroxide | Added to consume excess dansyl chloride. | [3] |

| Purification Method | Reverse-Phase HPLC | Standard method for purifying dansylated amino acids. | [5][6] |

Characterization of Dansyl Aminohexanoic Acid

The successful synthesis of the product is confirmed through various analytical techniques:

-

HPLC: Retention time on a C18 column provides a key identifier.[2]

-

Fluorescence Spectroscopy: The dansyl group imparts strong fluorescence to the molecule. The excitation and emission maxima are expected to be around 330-340 nm and 510-560 nm, respectively, in aqueous solutions.[]

-

Mass Spectrometry: Provides confirmation of the molecular weight of the final product.

Diagrams and Workflows

Chemical Synthesis Pathway

The following diagram illustrates the reaction between 6-aminohexanoic acid and dansyl chloride to yield N-dansyl-6-aminohexanoic acid.

Caption: Reaction scheme for the synthesis of N-dansyl-6-aminohexanoic acid.

Experimental Workflow

This diagram outlines the logical steps involved in the laboratory synthesis and purification of the target compound.

Caption: Step-by-step workflow for the synthesis and analysis of the product.

References

An In-depth Technical Guide to the Quantum Yield and Lifetime of Dansyl Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of dansyl probes, critical parameters for their application in biological and pharmaceutical research. We delve into the photophysical properties of various dansyl derivatives, offer detailed experimental protocols for their characterization, and illustrate their utility in studying molecular interactions and conformational changes.

Core Principles: Understanding Quantum Yield and Fluorescence Lifetime

The utility of a fluorescent probe is fundamentally determined by its photophysical properties. For dansyl probes, two of the most important characteristics are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ).

-

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is desirable for sensitive detection. The quantum yield of dansyl probes is highly sensitive to the polarity of their local environment, a property that makes them excellent reporters of molecular binding and conformational changes.[1][2][3]

-

Fluorescence Lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also sensitive to the probe's environment and can be used to distinguish between different populations of fluorophores or to study dynamic processes. The fluorescence lifetime of dansyl-protein conjugates typically falls within the range of 10 to 20 nanoseconds.[2][3]

Quantitative Data on Dansyl Probes

The photophysical properties of dansyl probes are highly dependent on their specific chemical structure and the surrounding environment, particularly the polarity of the solvent. The following table summarizes the quantum yield and lifetime data for several common dansyl derivatives in various solvents.

| Probe | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ) [ns] | Reference(s) |

| Dansyl Chloride | Bound to Protein | Environment-sensitive | 10 - 20 | [2][3] |

| Dansyl Glycine | Dioxane | 0.66 | - | |

| Water | 0.07 | - | ||

| Dansylamide | Bound to Carbonic Anhydrase II | Increased fluorescence | - | |

| Dansylcadaverine | Methanol | Environment-sensitive | - | [4] |

| Dansyl-Appended Polymer (D1) | 0% DMSO in water | 0.023 | 3.5 | |

| 30% DMSO in water | 0.061 | 4.73 | ||

| 70% DMSO in water | 0.183 | 5.63 | ||

| 90% DMSO in water | 0.243 | - | ||

| Piperidine-Naphthalimide Derivative | Toluene | 0.453 | - | [5] |

| Dioxane | 0.821 | - | [5] | |

| Dichloromethane | 0.530 | - | [5] | |

| Acetonitrile | 0.106 | - | [5] | |

| DMSO | 0.003 | - | [5] |

Note: "-" indicates data not found in the reviewed sources.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is crucial for the reliable application of dansyl probes. Below are detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely used and accessible approach.[6][7][8][9]

Materials:

-

Spectrofluorometer with a corrected emission spectrum feature.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Standard fluorophore with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solvent of spectroscopic grade.

-

Dansyl probe solution.

Procedure:

-

Prepare a series of dilutions for both the standard and the dansyl probe sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of each solution using a spectrofluorometer. Ensure that the excitation wavelength is the same for both the standard and the sample.

-

Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).

-

Calculate the quantum yield of the sample (Φ_smp) using the following equation:

Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

where Φ_std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).[7]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[10][11][12][13]

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and timing electronics.

-

Fluorescence spectrometer or a light-tight sample chamber.

-

Sample cuvette with the dansyl probe solution.

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Analysis software for deconvolution.

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set the excitation wavelength and repetition rate of the pulsed light source. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

-

Measure the Instrument Response Function (IRF) by recording the signal from a scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the dansyl probe sample.

-

Set the emission wavelength to the maximum of the probe's fluorescence.

-

Acquire the fluorescence decay data by collecting single-photon events over a sufficient period to build up a statistically significant decay curve. The peak of the decay should have at least 10,000 counts for accurate analysis.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate analysis software.

-

Fit the deconvoluted decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value.

-

Visualizing Dansyl Probe Applications

Graphviz diagrams are provided below to illustrate key applications of dansyl probes in biological research.

Förster Resonance Energy Transfer (FRET)

Dansyl probes are often used as donor or acceptor fluorophores in FRET experiments to measure distances between biomolecules.[14][15][16][17][18] A common FRET pair is a tryptophan residue (donor) in a protein and a covalently attached dansyl group (acceptor).

Caption: Förster Resonance Energy Transfer (FRET) between a donor and a dansyl acceptor.

Experimental Workflow for Monitoring Protein Conformational Changes

The environment-sensitive fluorescence of dansyl probes makes them ideal for tracking conformational changes in proteins upon ligand binding or other perturbations.[19][20][21][22][23][24]

Caption: Workflow for studying protein conformational changes using dansyl probes.

Conclusion

Dansyl probes remain indispensable tools in biochemical and pharmaceutical research due to their rich photophysical properties that are exquisitely sensitive to the molecular environment. A thorough understanding and accurate measurement of their quantum yield and fluorescence lifetime are paramount for leveraging their full potential in applications ranging from quantifying binding affinities to elucidating complex biological mechanisms. The protocols and data presented in this guide offer a solid foundation for researchers to effectively employ dansyl probes in their scientific endeavors.

References

- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Dansylcadaverine - CAS-Number 10121-91-2 - Order from Chemodex [chemodex.com]

- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jasco-global.com [jasco-global.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. horiba.com [horiba.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. youtube.com [youtube.com]

- 14. science.umd.edu [science.umd.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. people.bu.edu [people.bu.edu]

- 19. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monitoring protein conformational changes and dynamics using stable-isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Illuminating Cellular Processes: A Technical Guide to the Photostability and Photobleaching of Dansyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions. Among these, dansyl derivatives have long been valued for their sensitivity to the local environment, offering insights into protein conformation, ligand binding, and membrane dynamics. However, the utility of any fluorescent probe is fundamentally limited by its photostability. This technical guide provides an in-depth exploration of the photostability and photobleaching characteristics of dansyl derivatives, offering crucial data and methodologies to empower researchers in their experimental design and data interpretation.

Understanding Photobleaching of Dansyl Derivatives

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For dansyl derivatives, which are based on the 5-(dimethylamino)naphthalene-1-sulfonyl group, this process is influenced by a variety of factors including the intensity and wavelength of the excitation light, the local chemical environment, and the presence of quenchers like molecular oxygen. The primary mechanism of photodegradation for aryl sulfonamides, the core structure of dansyl derivatives, often involves the cleavage of the sulfur-nitrogen (S-N) bond. This process can be initiated by intramolecular electron or hydrogen transfer, leading to the loss of fluorescence.

Quantitative Photostability Data

The photostability of a fluorophore is quantified by parameters such as the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photobleaching instead of returning to the ground state via fluorescence. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

While comprehensive, directly comparable quantitative data for a wide range of dansyl derivatives is not always readily available in the literature, this guide compiles representative data to facilitate informed probe selection.

| Dansyl Derivative | Excitation Wavelength (nm) | Solvent/Environment | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Reference |

| Dansyl amide | 350 | Acetonitrile/PBS | 0.22 | Not Reported | Not Reported | [1] |

| Dansyl glycine | 338.5 | Dioxane | 0.66 | Not Reported | Not Reported | |

| Dansyl glycine | Not Specified | Water | 0.07 | Not Reported | Not Reported | |

| Dansyl-labeled Peptide | 330 | HEPES buffer | Not Reported | Not Reported | Not Reported | [2] |

Note: The photostability of dansyl derivatives can be significantly influenced by their conjugation partner and the surrounding microenvironment. For instance, replacing the dansyl fluorophore with a more robust dye, such as an acridone derivative, has been shown to improve photobleaching resistance.[3]

Experimental Protocols for Assessing Photostability

Accurate determination of photostability is critical for quantitative fluorescence studies. Below are detailed protocols for measuring the photobleaching quantum yield and half-life of dansyl derivatives.

Measurement of Photobleaching Quantum Yield (Φb)

This protocol is adapted from the relative method, which compares the photobleaching rate of the sample to that of a standard with a known Φb.

Materials:

-

Fluorimeter or fluorescence microscope with a stable light source and detector.

-

Quartz cuvettes or microscope slides.

-

Solution of the dansyl derivative of interest.

-

Solution of a photobleaching standard (e.g., a well-characterized rhodamine or fluorescein derivative).

-

Solvent appropriate for both the sample and the standard.

-

Stir bar (for cuvette-based measurements).

Procedure:

-

Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of both the dansyl derivative and the standard in the same solvent.

-

Instrument Setup:

-

Set the excitation wavelength to be the same for both the sample and the standard, or as close as possible if their absorption maxima differ.

-

Set the emission wavelength to the maximum of the respective fluorescence spectra.

-

Use a constant and known excitation light intensity.

-

-

Data Acquisition (Cuvette-based):

-

Place the cuvette containing the standard solution in the fluorimeter and start continuous irradiation.

-

Record the fluorescence intensity as a function of time until it has significantly decreased.

-

Repeat the measurement with the dansyl derivative solution under identical conditions.

-

-

Data Acquisition (Microscope-based):

-

Prepare a sample of the standard on a microscope slide.

-

Focus on the sample and acquire a time-lapse series of images under continuous illumination.

-

Repeat the measurement with the dansyl derivative sample using the exact same imaging parameters (objective, laser power, exposure time, etc.).

-

-

Data Analysis:

-

Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I0)) versus time for both the sample and the standard.

-

The slope of this plot gives the photobleaching rate constant (kb).

-

Calculate the photobleaching quantum yield of the dansyl derivative (Φb,sample) using the following equation: Φb,sample = Φb,standard * (kb,sample / kb,standard) * (εstandard / εsample) where ε is the molar extinction coefficient at the excitation wavelength.

-

Measurement of Photobleaching Half-life (t1/2) using Time-Lapse Microscopy

This protocol outlines the procedure for determining the photobleaching half-life in a cellular context.

Materials:

-

Fluorescence microscope equipped for time-lapse imaging with a stable light source.

-

Cells expressing or labeled with the dansyl derivative.

-

Appropriate cell culture medium.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere. Label the cells with the dansyl probe according to the specific experimental requirements.

-

Microscope Setup:

-

Select an appropriate objective and filter set for the dansyl fluorophore.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching.

-

Set up a time-lapse acquisition sequence with a defined interval and duration. The interval should be short enough to accurately capture the decay in fluorescence.

-

-

Image Acquisition:

-

Identify a field of view with healthy, well-labeled cells.

-

Start the time-lapse acquisition and record a series of images until the fluorescence intensity has decreased to less than 50% of its initial value.

-

-

Data Analysis:

-

Using image analysis software, select a region of interest (ROI) within a labeled cell.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no cells).

-

Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).

-

Plot the normalized intensity (It / I0) against time.

-

The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of dansyl derivatives.

Monitoring Kinase Activity

Dansyl-based probes can be engineered to monitor the activity of protein kinases, which are crucial regulators of cellular signaling. One approach involves a peptide substrate for a specific kinase that is labeled with a dansyl group. Upon phosphorylation by the kinase, a conformational change or a change in the local environment of the dansyl fluorophore leads to a change in its fluorescence properties, providing a real-time readout of kinase activity.[4][5][6][7][8]

G-Protein Coupled Receptor (GPCR) Ligand Binding

Dansyl-labeled ligands are valuable tools for studying G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are major drug targets. By monitoring the fluorescence of a dansyl-labeled ligand, researchers can quantify its binding to the receptor, determine binding affinities, and screen for competing unlabeled compounds. Changes in the fluorescence signal upon binding can provide information about the receptor's conformational state.[9][10]

Conclusion

The photostability of dansyl derivatives is a critical consideration for their effective use as fluorescent probes in research and drug development. By understanding the mechanisms of photobleaching, utilizing quantitative photostability data for probe selection, and employing rigorous experimental protocols for characterization, researchers can enhance the reliability and quantitative power of their fluorescence-based assays. The application of dansyl probes to elucidate complex signaling pathways, such as kinase activity and GPCR binding, continues to provide valuable insights into cellular function and disease. This guide serves as a foundational resource for harnessing the full potential of dansyl derivatives while mitigating the challenges posed by their photolability.

References

- 1. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new generation of fluorescent chemosensors demonstrate improved analyte detection sensitivity and photobleaching resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Versatile fluorescence probes of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent sensors of protein kinases: from basics to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fivephoton.com [fivephoton.com]

- 10. pubs.acs.org [pubs.acs.org]

Dansyl-X Succinimidyl Ester: A Technical Guide to its Chemical Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-X succinimidyl ester is a fluorescent labeling reagent widely utilized in biological research for the covalent modification of primary amines in proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and illustrates its application in studying molecular interactions. The dansyl fluorophore is known for its environmental sensitivity, making it a valuable tool for probing changes in the local environment of labeled molecules.

Core Chemical and Physical Properties

Dansyl-X succinimidyl ester is an amine-reactive derivative of the dansyl fluorophore. The "X" in its name refers to a six-carbon aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group. This spacer is designed to minimize potential interactions between the dye and the biomolecule to which it is conjugated.

Quantitative Data Summary

The key quantitative characteristics of Dansyl-X succinimidyl ester are summarized in the tables below for easy reference and comparison.

| Physical and Chemical Properties | |

| Molecular Formula | C22H27N3O6S[1] |

| Molecular Weight | 461.5 g/mol [1] |

| Appearance | Lyophilized solid |

| Solubility | Soluble in organic solvents such as DMF or DMSO[1] |

| Storage Conditions | Store at -20°C, protected from light and moisture[1][2] |

| Spectral Properties | |

| Excitation Maximum (λex) | ~333 - 335 nm[1][3] |

| Emission Maximum (λem) | ~518 nm[1][3] |

| Stokes Shift | ~183 - 185 nm |

| Molar Extinction Coefficient (ε) | Data not readily available for the succinimidyl ester derivative. The parent dansyl fluorophore's absorbance is environmentally sensitive. |

| Fluorescence Quantum Yield (Φ) | The quantum yield of dansyl derivatives is highly sensitive to the polarity of the local environment. It is generally low in aqueous solutions and increases significantly in nonpolar environments.[4][5] |

Reactivity and Stability

The succinimidyl ester group of Dansyl-X succinimidyl ester reacts efficiently with primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminus of proteins) under mild basic conditions (pH 7.5-8.5) to form a stable amide bond. The succinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, it is crucial to perform labeling reactions promptly after preparing the reagent solution and to use amine-free buffers.

Experimental Protocols

Protein Labeling with Dansyl-X Succinimidyl Ester

This protocol provides a general procedure for labeling proteins with Dansyl-X succinimidyl ester. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, or 0.1 M sodium bicarbonate buffer at pH 8.3)

-

Dansyl-X succinimidyl ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances (e.g., Tris or glycine).

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of Dansyl-X succinimidyl ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the Dansyl-X succinimidyl ester stock solution to achieve the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

-

Slowly add the dye solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for covalent labeling of proteins with Dansyl-X succinimidyl ester.

Studying Protein-Protein Interactions

Caption: Using Dansyl-X SE to probe protein-protein interactions via fluorescence changes.

References

The Crucial Role of the Linker in 6-Aminohexanoic Acid Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and processes within complex biological systems. The design of these probes is a multi-faceted challenge, where each component—the fluorophore, the recognition element, and the linker that connects them—plays a critical role in the probe's overall performance. Among the various linker options, 6-aminohexanoic acid (Ahx) has emerged as a versatile and widely used building block. This technical guide delves into the core principles of linker design in the context of 6-aminohexanoic acid fluorescent probes, providing insights into its impact on probe functionality, alongside detailed experimental considerations.

The Linker: More Than Just a Spacer

The linker in a fluorescent probe is not merely a passive connector; it is an active determinant of the probe's physicochemical and biological properties. The choice of linker can profoundly influence a probe's solubility, cell permeability, intracellular localization, binding affinity to its target, and the photophysical properties of the attached fluorophore.[1][2] 6-aminohexanoic acid, a synthetic omega-amino acid, is frequently employed as a linker due to its inherent flexibility and hydrophobicity.[3][4] Its simple, linear six-carbon chain provides spatial separation between the fluorophore and the recognition moiety, which can be crucial for minimizing steric hindrance and preserving the biological activity of both components.[3]

The length of the linker is a critical parameter. A linker that is too short may not provide sufficient separation, leading to quenching of the fluorophore or impaired binding of the recognition element.[5] Conversely, an excessively long linker can introduce too much flexibility, potentially leading to non-specific interactions or a decrease in the effective concentration of the probe at its target site.[5] Studies have shown that systematic variation of linker length can be used to fine-tune the properties of a probe for optimal performance in a specific application.[6]

6-Aminohexanoic Acid as a Flexible, Hydrophobic Linker

6-Aminohexanoic acid (Ahx) is characterized by a six-carbon aliphatic chain, which imparts both flexibility and a degree of hydrophobicity to the linker.[3][4] This flexibility, arising from the free rotation around the C-C single bonds, allows the fluorophore and recognition element to adopt optimal orientations for their respective functions.[7] The hydrophobic nature of the alkyl chain can influence the probe's interaction with biological membranes and its overall cellular uptake and distribution.[3]

The use of Ahx as a linker has been demonstrated in various applications, including the development of probes for super-resolution imaging and as a component in biotinylation reagents.[3][8] Its incorporation into peptide structures can also enhance bioavailability by reducing susceptibility to enzymatic degradation.[8]

Quantitative Impact of the Linker

The selection of a linker has a quantifiable impact on the performance of a fluorescent probe. The following table summarizes key parameters that are influenced by the linker properties. While specific values are highly dependent on the particular probe and experimental conditions, this table provides a framework for understanding the linker's influence.

| Parameter | Influence of Linker Properties | Rationale |

| Fluorescence Quantum Yield | Can be increased or decreased | The linker can alter the local environment of the fluorophore, affecting non-radiative decay pathways. A well-designed linker can shield the fluorophore from quenchers. |

| Fluorescence Lifetime | Can be modulated | Similar to quantum yield, the linker can influence the excited state lifetime of the fluorophore by altering its immediate surroundings. |

| Excitation/Emission Wavelengths | Generally minor, but can be slightly shifted | Changes in the polarity of the microenvironment around the fluorophore, influenced by the linker, can cause small spectral shifts. |

| Binding Affinity (Kd) | Can be significantly altered | The linker's length and flexibility determine the spatial presentation of the recognition moiety, directly impacting its ability to bind to the target.[9] |

| Cell Permeability | Dependent on hydrophobicity and charge | The hydrophobicity of a linker like 6-aminohexanoic acid can enhance membrane permeability, but overall charge and size are also critical factors.[1] |

| Intracellular Localization | Can be directed by linker properties | The physicochemical properties of the linker contribute to the probe's partitioning into different cellular compartments.[1] |

Experimental Protocols

The successful application of fluorescent probes relies on robust and reproducible experimental procedures. Below are generalized protocols for the synthesis and application of a 6-aminohexanoic acid-containing fluorescent probe.

Synthesis of a 6-Aminohexanoic Acid-Linked Fluorescent Probe

This protocol describes a general workflow for coupling a fluorophore to a recognition moiety (e.g., a peptide) using a 6-aminohexanoic acid linker.

Materials:

-

Fmoc-6-aminohexanoic acid

-

Recognition moiety (e.g., peptide on solid-phase resin)

-

Fluorophore with a reactive group (e.g., NHS ester or isothiocyanate)

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Solid-Phase Peptide Synthesis (if applicable): The recognition peptide is synthesized on a solid support using standard Fmoc chemistry.

-

Coupling of 6-Aminohexanoic Acid:

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide.

-